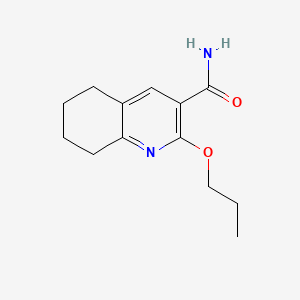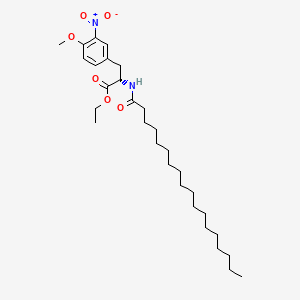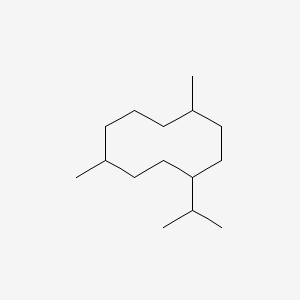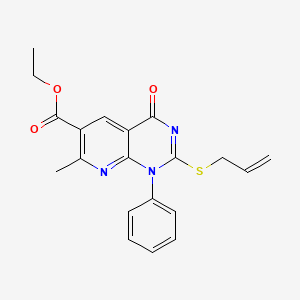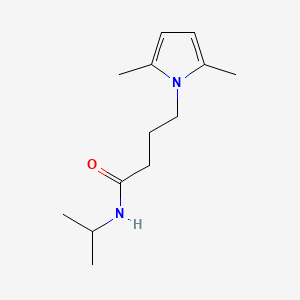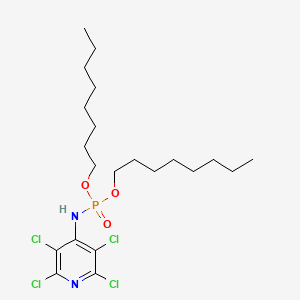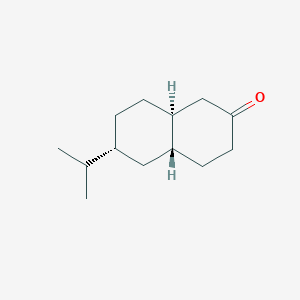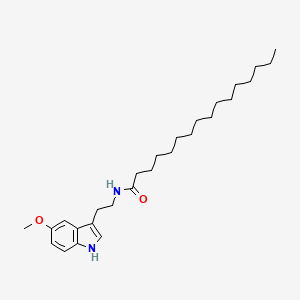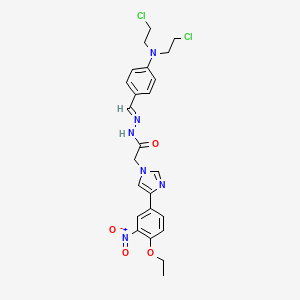
1H-Imidazole-1-acetic acid, 4-(4-ethoxy-3-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Imidazole-1-acetic acid, 4-(4-ethoxy-3-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazole ring, an acetic acid group, and a hydrazide linkage. The presence of ethoxy, nitro, and bis(2-chloroethyl)amino groups further enhances its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-acetic acid, 4-(4-ethoxy-3-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Introduction of the Acetic Acid Group: The acetic acid group can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as a catalyst.
Attachment of the Ethoxy and Nitro Groups: The ethoxy and nitro groups can be introduced through nitration and etherification reactions, respectively.
Formation of the Hydrazide Linkage: The hydrazide linkage can be formed by reacting the intermediate compound with hydrazine hydrate.
Introduction of the Bis(2-chloroethyl)amino Group: The final step involves the reaction of the intermediate with bis(2-chloroethyl)amine under controlled conditions.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1H-Imidazole-1-acetic acid, 4-(4-ethoxy-3-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The bis(2-chloroethyl)amino group can undergo hydrolysis to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of the corresponding amino derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1H-Imidazole-1-acetic acid, 4-(4-ethoxy-3-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure and reactivity.
作用机制
The mechanism of action of 1H-Imidazole-1-acetic acid, 4-(4-ethoxy-3-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: The compound may affect signaling pathways involved in cell growth, apoptosis, and other cellular processes.
相似化合物的比较
1H-Imidazole-1-acetic acid derivatives: Compounds with similar imidazole and acetic acid groups.
Nitrophenyl derivatives: Compounds with similar nitrophenyl groups.
Bis(2-chloroethyl)amino derivatives: Compounds with similar bis(2-chloroethyl)amino groups.
Uniqueness: 1H-Imidazole-1-acetic acid, 4-(4-ethoxy-3-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
属性
CAS 编号 |
93637-67-3 |
|---|---|
分子式 |
C24H26Cl2N6O4 |
分子量 |
533.4 g/mol |
IUPAC 名称 |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-[4-(4-ethoxy-3-nitrophenyl)imidazol-1-yl]acetamide |
InChI |
InChI=1S/C24H26Cl2N6O4/c1-2-36-23-8-5-19(13-22(23)32(34)35)21-15-30(17-27-21)16-24(33)29-28-14-18-3-6-20(7-4-18)31(11-9-25)12-10-26/h3-8,13-15,17H,2,9-12,16H2,1H3,(H,29,33)/b28-14+ |
InChI 键 |
HTCUOPCMPYJKTD-CCVNUDIWSA-N |
手性 SMILES |
CCOC1=C(C=C(C=C1)C2=CN(C=N2)CC(=O)N/N=C/C3=CC=C(C=C3)N(CCCl)CCCl)[N+](=O)[O-] |
规范 SMILES |
CCOC1=C(C=C(C=C1)C2=CN(C=N2)CC(=O)NN=CC3=CC=C(C=C3)N(CCCl)CCCl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





